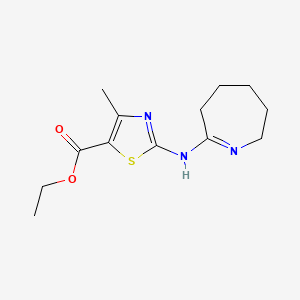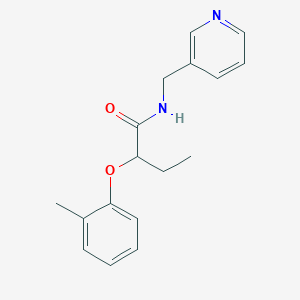![molecular formula C13H11ClN2O3S B5029700 3-{[(3-chlorophenyl)amino]sulfonyl}benzamide](/img/structure/B5029700.png)
3-{[(3-chlorophenyl)amino]sulfonyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(3-chlorophenyl)amino]sulfonyl}benzamide, also known as CPASB, is a compound that has been extensively studied for its potential therapeutic applications. CPASB is a sulfonamide derivative that has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of 3-{[(3-chlorophenyl)amino]sulfonyl}benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. 3-{[(3-chlorophenyl)amino]sulfonyl}benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 3-{[(3-chlorophenyl)amino]sulfonyl}benzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in cancer development.
Biochemical and Physiological Effects
3-{[(3-chlorophenyl)amino]sulfonyl}benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory disorders. 3-{[(3-chlorophenyl)amino]sulfonyl}benzamide has also been shown to inhibit the growth of cancer cells in vitro and in animal models. Additionally, 3-{[(3-chlorophenyl)amino]sulfonyl}benzamide has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-{[(3-chlorophenyl)amino]sulfonyl}benzamide is its wide range of biological activities, which makes it a potential treatment for multiple diseases. 3-{[(3-chlorophenyl)amino]sulfonyl}benzamide is also relatively easy to synthesize, which makes it accessible for research purposes. One limitation of 3-{[(3-chlorophenyl)amino]sulfonyl}benzamide is its potential toxicity, which requires careful dosing and monitoring in animal models. Additionally, 3-{[(3-chlorophenyl)amino]sulfonyl}benzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several potential future directions for research on 3-{[(3-chlorophenyl)amino]sulfonyl}benzamide. One direction is to further investigate its anti-inflammatory and analgesic properties, particularly in the context of arthritis and other inflammatory disorders. Another direction is to investigate its anti-cancer properties, particularly in the context of specific types of cancer. Additionally, further research is needed to determine the safety and efficacy of 3-{[(3-chlorophenyl)amino]sulfonyl}benzamide in humans, which could lead to its development as a potential therapeutic agent.
Métodos De Síntesis
3-{[(3-chlorophenyl)amino]sulfonyl}benzamide can be synthesized using a variety of methods, including the reaction of 3-chloroaniline with benzenesulfonyl chloride in the presence of a base. The resulting product is then subjected to further reactions to yield 3-{[(3-chlorophenyl)amino]sulfonyl}benzamide. Other methods include the reaction of 3-chloroaniline with benzoyl chloride followed by sulfonation, or the reaction of 3-chlorobenzenesulfonamide with benzoyl chloride.
Aplicaciones Científicas De Investigación
3-{[(3-chlorophenyl)amino]sulfonyl}benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential treatment for conditions such as arthritis and other inflammatory disorders. 3-{[(3-chlorophenyl)amino]sulfonyl}benzamide has also been shown to have anti-cancer properties, making it a potential treatment for various types of cancer.
Propiedades
IUPAC Name |
3-[(3-chlorophenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3S/c14-10-4-2-5-11(8-10)16-20(18,19)12-6-1-3-9(7-12)13(15)17/h1-8,16H,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCBEBKRSLUHNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-3,4-dimethoxybenzamide](/img/structure/B5029637.png)
![N-[5-(5-bromo-2,4-dimethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5029641.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5029643.png)

![ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5029657.png)
![2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B5029670.png)
![1-(3-chlorobenzyl)-4-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B5029671.png)
![3-allyl-5-{4-[2-(2-chlorophenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5029679.png)

![1-{1-[(3-bromophenyl)amino]butyl}-2,5-pyrrolidinedione](/img/structure/B5029695.png)
![4-chloro-N-[oxido(diphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5029715.png)
![4-tert-butyl-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B5029718.png)